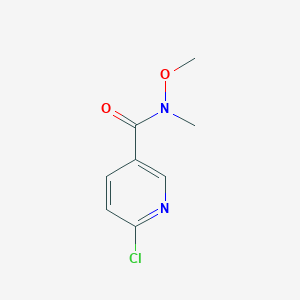

6-chloro-N-methoxy-N-methylnicotinamide

Description

The exact mass of the compound 6-Chloro-N-methoxy-N-methyl-nicotinamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-N-methoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUKASNMWCZHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CN=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465762 | |

| Record name | 6-Chloro-N-methoxy-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149281-42-5 | |

| Record name | 6-Chloro-N-methoxy-N-methylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-N-methoxy-N-methylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-chloro-N-methoxy-N-methylnicotinamide chemical properties

An In-Depth Technical Guide to 6-Chloro-N-methoxy-N-methylnicotinamide: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and process development. Its structural combination of a halogenated pyridine ring and an N-methoxy-N-methylamide (Weinreb amide) functional group makes it a highly versatile and valuable intermediate for the synthesis of complex molecules.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical properties, synthesis, reactivity, and applications. The narrative emphasizes the causality behind its synthetic utility and provides field-proven insights into its handling and application.

Core Chemical and Physical Profile

The unique reactivity and utility of this compound stem from its specific molecular architecture. It is a pyridine derivative featuring a chloro substituent at the 6-position and a Weinreb amide at the 3-position.[1]

| Property | Value | Reference(s) |

| CAS Number | 149281-42-5 | [1][2][3][4] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1][2][3][4] |

| Molecular Weight | 200.62 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow clear liquid | [2][4][5] |

| Physical State (20°C) | Liquid | [4] |

| Refractive Index (n20D) | 1.55 | [2][4][6] |

| Flash Point | 175 °C | [4] |

| InChI Key | IJUKASNMWCZHHA-UHFFFAOYSA-N | [1] |

Structural Representation:

Caption: Chemical structure of this compound.

The Weinreb Amide: A Cornerstone of Controlled Reactivity

The defining feature of this compound is its N-methoxy-N-methylamide group, commonly known as a Weinreb-Nahm amide.[7][8] This functional group is renowned for its ability to react with potent organometallic nucleophiles (e.g., Grignard reagents, organolithiums) to cleanly produce ketones.[8]

Mechanism of Action: The key to the Weinreb amide's utility is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stabilized at low temperatures by the coordination of the metal cation between the carbonyl oxygen and the methoxy oxygen.[8] This stability prevents the intermediate from collapsing and reacting with a second equivalent of the nucleophile, a common side reaction (over-addition) that plagues the use of other acylating agents like esters or acid chlorides, which typically yield tertiary alcohols.[8] A subsequent acidic or aqueous workup gently hydrolyzes the intermediate to afford the desired ketone.

Caption: Simplified workflow of the Weinreb ketone synthesis.

Synthesis and Purification Strategies

The synthesis of this compound can be approached from different strategic points, primarily differing on when the chlorination step is performed. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Route A: Late-Stage Chlorination

This common and effective route involves first forming the Weinreb amide from nicotinic acid, followed by chlorination of the pyridine ring. This sequence can prevent potential side reactions that might occur if the chlorination agent were present during the amide coupling.[1]

Experimental Protocol:

-

Amide Formation:

-

To a solution of nicotinic acid and N,O-dimethylhydroxylamine hydrochloride in a suitable solvent (e.g., dichloromethane), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]

-

Include a base (e.g., triethylamine or DIPEA) to neutralize the hydrochloride salt and the acid formed during the reaction.

-

Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

-

Work up the reaction by washing with aqueous solutions to remove the coupling agent byproducts and unreacted starting materials.

-

-

Chlorination:

-

Dissolve the resulting N-methoxy-N-methylnicotinamide in a solvent like dichloromethane.

-

Add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] POCl₃ often acts as both a chlorinating agent and a Lewis acid, facilitating electrophilic substitution at the electron-deficient 6-position.[1]

-

Heat the reaction (e.g., 40°C) for several hours.[1]

-

Upon completion, carefully quench the reaction with ice or a saturated bicarbonate solution.

-

-

Purification:

Caption: Synthetic workflow for this compound.

Applications in Research and Development

The primary value of this compound lies in its role as a key building block in multi-step syntheses.

-

Pharmaceutical Synthesis: It is extensively used as an intermediate in the synthesis of bioactive molecules.[2] Its structure is particularly relevant for developing nicotinic receptor modulators and potential therapeutics for neurological disorders.[2] The chloro-substituent can be retained in the final molecule or serve as a handle for further functionalization, for instance, through cross-coupling reactions.

-

Medicinal Chemistry: Researchers leverage this compound to create libraries of novel ketones, which are themselves versatile precursors for a wide range of other functional groups. The compound has been implicated in research targeting cell proliferation pathways, suggesting potential applications in oncology.[1]

-

Agrochemical Development: The nicotinamide scaffold is present in various biologically active compounds, including herbicides and insecticides. This intermediate serves in the development of new agrochemicals, potentially helping to address pest resistance issues.[9]

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

GHS Hazard Information: [4]

| Pictogram | Signal Word | Hazard Statements |

| ! | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation. |

Precautionary Measures & Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat when handling.[4]

-

Handling: Wash hands and skin thoroughly after handling.[4] In case of skin contact, wash with plenty of soap and water.[5]

-

Storage: The N-methoxy group is susceptible to hydrolysis, particularly under acidic conditions.[1] Therefore, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). While it may be stable at room temperature for short periods, long-term storage in a cool (<15°C), dark, and dry place is recommended to ensure stability and purity.[4] For maximum shelf life, storage at -20°C in amber vials is advisable.[1]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for synthetic chemists. Its identity as a Weinreb amide provides a reliable and high-yield pathway to ketones, avoiding the over-addition problems that can complicate synthetic routes. The presence of the chlorinated pyridine ring adds another layer of functionality, opening avenues for further molecular elaboration. For professionals in drug discovery and agrochemical research, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel and impactful molecules.

References

- Benchchem. This compound | 149281-42-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL2ZRdt_kdOmJiOwtkHrCKzxQRmpg0grYFQ8NBqiFcT9fT6xlblNzRzhBNbcA9hV2J8RfYyYF9wfmwltNSE0Sbcn4iv275jHT1AzfnmzbAJkfbEn1vp4bxKmbDvVX49o_qUjjP]

- Santa Cruz Biotechnology. 6-Chloro-N-methoxy-N-methyl-nicotinamide, CAS 149281-42-5. [URL: https://www.scbt.com/p/6-chloro-n-methoxy-n-methyl-nicotinamide-149281-42-5]

- Chem-Impex. This compound. [URL: https://www.chemimpex.com/products/01180]

- TCI Chemicals. This compound 149281-42-5. [URL: https://www.tcichemicals.com/IN/en/p/C3498]

- TCI Chemicals (America). This compound 149281-42-5. [URL: https://www.tcichemicals.com/US/en/p/C3498]

- MySkinRecipes. This compound. [URL: https://www.myskinrecipes.com/shop/research/analytical-chemicals/organic-synthesis-building-blocks/agrochem-intermediates/heterocyclic-building-blocks/pyridine-derivatives/6-chloro-n-methoxy-n-methylnicotinamide-77389]

- TCI Chemicals (APAC). Weinreb Amides [C-C Bond Formation]. [URL: https://www.tcichemicals.com/APAC/en/p/C3498]

- PubChemLite. This compound (C8H9ClN2O2). [URL: https://pubchemlite.org/compound/6-chloro-n-methoxy-n-methylnicotinamide_C8H9ClN2O2]

- Lab Pro Inc. This compound, 1G - C3498-1G. [URL: https://labproinc.com/products/6-chloro-n-methoxy-n-methylnicotinamide-1g]

- Echemi. 6-CHLORO-N-METHOXY-N-METHYL-NICOTINAMIDE Safety Data Sheets. [URL: https://www.echemi.com/sds/6-CHLORO-N-METHOXY-N-METHYL-NICOTINAMIDE-cas-149281-42-5.html]

- Wikipedia. Weinreb ketone synthesis. [URL: https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis]

Sources

- 1. This compound | 149281-42-5 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 149281-42-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 149281-42-5 | TCI AMERICA [tcichemicals.com]

- 6. labproinc.com [labproinc.com]

- 7. Weinreb Amides [C-C Bond Formation] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 9. This compound [myskinrecipes.com]

An In-depth Technical Guide to 6-Chloro-N-methoxy-N-methylnicotinamide (CAS No. 149281-42-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-N-methoxy-N-methylnicotinamide, bearing the CAS number 149281-42-5, is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique structural features, including a Weinreb amide functionality, a chloro-substituent on the pyridine ring, and N-methoxy-N-methyl groups, make it a valuable building block for the construction of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the core properties of this compound, focusing on its chemical identity, physicochemical properties, synthesis, and applications as a synthetic intermediate. While its direct biological activities are not extensively documented in publicly available literature, this guide will touch upon the reported potential biological relevance of nicotinamide derivatives and the applications of the final compounds synthesized using this intermediate. The document is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. The presence of the chloro group and the Weinreb amide functionality are key to its reactivity and utility in organic synthesis.

| Property | Value | Source |

| CAS Number | 149281-42-5 | [1] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| IUPAC Name | 6-chloro-N-methoxy-N-methylpyridine-3-carboxamide | N/A |

| Synonyms | 6-Chloro-N-methoxy-N-methyl-nicotinamide | [1] |

| Appearance | Colorless to Light yellow clear liquid | |

| Purity | >98.0% (GC) | |

| Molecular Weight | 200.62 | [1] |

| InChI Key | IJUKASNMWCZHHA-UHFFFAOYSA-N | N/A |

| SMILES | ClC1=CN=C(C=C1)C(=O)N(C)OC | N/A |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes, typically involving the modification of a nicotinamide or nicotinic acid precursor. The choice of synthetic strategy often depends on the availability of starting materials, desired purity, and scalability.

Synthetic Pathway Overview

A common synthetic approach involves a multi-step process starting from nicotinic acid or its derivatives. The key transformations include chlorination of the pyridine ring and the formation of the N-methoxy-N-methylamide (Weinreb amide).

Caption: General synthetic pathway for this compound.

Detailed Synthetic Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical transformations for the synthesis of related compounds. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Chlorination of Nicotinic Acid

-

To a solution of nicotinic acid in a suitable solvent (e.g., sulfolane), add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Heat the reaction mixture at a controlled temperature (e.g., 100-150°C) for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, carefully quench the reaction mixture with ice water.

-

Adjust the pH to precipitate the 6-chloronicotinic acid.

-

Filter, wash with water, and dry the product.

Step 2: Formation of the Weinreb Amide

-

Suspend 6-chloronicotinic acid in an inert solvent (e.g., dichloromethane or THF).

-

Activate the carboxylic acid using a coupling agent (e.g., oxalyl chloride or thionyl chloride) to form the corresponding acid chloride.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride and a base (e.g., triethylamine or pyridine) in a suitable solvent.

-

Slowly add the acid chloride solution to the N,O-dimethylhydroxylamine solution at a low temperature (e.g., 0°C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction mixture by washing with aqueous solutions to remove byproducts and unreacted starting materials.

-

Dry the organic layer, concentrate, and purify the crude product by a suitable method such as column chromatography to yield this compound.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile synthetic intermediate.

Role as a Weinreb Amide

The N-methoxy-N-methylamide (Weinreb amide) functionality is a key feature of this molecule. Weinreb amides are known for their controlled reactivity towards organometallic reagents (e.g., Grignard reagents, organolithiums) to form ketones without the common over-addition to form tertiary alcohols. This makes this compound an excellent precursor for the synthesis of various 6-chloropyridin-3-yl ketones.

Sources

An In-depth Technical Guide to the Biological Activity and Synthetic Utility of 6-chloro-N-methoxy-N-methylnicotinamide

<

Abstract: This technical guide provides a comprehensive overview of 6-chloro-N-methoxy-N-methylnicotinamide, a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. While direct data on its intrinsic biological activity is limited, its pivotal role as a precursor to a range of biologically active molecules is well-documented. This guide will delve into the known synthetic pathways, the biological activities of its key derivatives, and provide detailed experimental protocols for its utilization. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.

Introduction and Physicochemical Properties

This compound is a pyridine derivative distinguished by a chlorine atom at the 6-position and an N-methoxy-N-methylamide group at the 3-position.[1] Its chemical structure is foundational to its utility as a versatile building block in organic synthesis.[2] While it is primarily recognized as a key intermediate in the production of pharmaceuticals and agrochemicals, such as herbicides and insecticides, emerging research suggests potential for its derivatives in various therapeutic areas.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 149281-42-5 | [2] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1][2] |

| Molecular Weight | 200.62 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | |

| Purity | >98.0% (GC) |

Synthetic Utility and Key Reactions

The primary significance of this compound lies in its role as a precursor for more complex, biologically active molecules. Its structure allows for diverse functionalization, making it a valuable tool for medicinal and agricultural chemists.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. One common method involves the chlorination of nicotinamide, followed by methylation and methoxylation.[1] An alternative approach introduces the chlorine atom after the N-functionalization of nicotinic acid, which can minimize side reactions.[1]

Diagram 1: Synthetic Pathway for this compound

Caption: Synthesis of the target compound via N-functionalization followed by chlorination.

Precursor to Neonicotinoid Insecticides

This compound serves as a key intermediate in the synthesis of neonicotinoid insecticides. These insecticides act as agonists at the nicotinic acetylcholine receptor (nAChR), a primary site for neurotransmission in insects.[3][4] The unique structure of this precursor allows for the introduction of various pharmacophores necessary for potent insecticidal activity.

Biological Activity of Derivatives

While this compound is primarily a synthetic intermediate, its derivatives have demonstrated a range of biological activities.[1][2]

Insecticidal Activity

As mentioned, a significant application of this compound is in the synthesis of neonicotinoid insecticides like Acetamiprid.[3] These insecticides are effective against a wide range of pests in agriculture.[3] The mode of action involves the disruption of the insect's nervous system by binding to nAChRs.[3]

Potential Therapeutic Applications

Derivatives of this compound have been investigated for various therapeutic applications:

-

Anti-inflammatory Properties: A study on a rat model of rheumatoid arthritis showed that derivatives of this compound led to a reduction in inflammation markers and improved cartilage integrity.[1]

-

Anticancer Potential: The compound has been shown to interact with pathways related to enzyme inhibition and cell proliferation, suggesting potential for anticancer applications.[1]

-

Antiviral and Antimicrobial Effects: Some derivatives have exhibited the ability to inhibit viral replication and have shown efficacy against certain bacteria and fungi.[1]

-

Antioxidant Activity: The core structure may contribute to antioxidant effects by scavenging free radicals.[1]

Table 2: Summary of Investigated Biological Activities of Derivatives

| Activity | Observed Effects | References |

| Insecticidal | Agonist of nicotinic acetylcholine receptor | [3][4] |

| Anti-inflammatory | Reduced inflammation markers in animal models | [1] |

| Anticancer | Inhibition of enzymes involved in cell proliferation | [1] |

| Antiviral | Inhibition of viral replication | [1] |

| Antimicrobial | Efficacy against certain bacteria and fungi | [1] |

| Antioxidant | Scavenging of free radicals | [1] |

Experimental Protocols

The following protocols provide standardized methods for the synthesis and evaluation of compounds derived from this compound.

Protocol for Synthesis of a Derivative

This protocol outlines a general procedure for the acylation of a primary amine using this compound as a precursor to the corresponding acyl chloride.

Diagram 2: Workflow for Derivative Synthesis

Caption: General workflow for the synthesis of N-substituted nicotinamide derivatives.

Step-by-Step Methodology:

-

Acyl Chloride Formation: Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane). Add oxalyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Acylation: In a separate flask, dissolve the desired primary amine and a non-nucleophilic base (e.g., triethylamine) in the same solvent. Cool the solution to 0°C.

-

Reaction: Slowly add the freshly prepared acyl chloride solution to the amine solution. Stir the reaction mixture at room temperature until completion.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol for In Vitro Bioassay (e.g., Enzyme Inhibition Assay)

This protocol describes a general method to assess the inhibitory activity of a synthesized derivative against a specific enzyme target.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare assay buffer, enzyme solution, and substrate solution at the desired concentrations.

-

Assay Plate Preparation: Add the assay buffer to the wells of a microplate. Add the test compound at various concentrations. Include positive and negative controls.

-

Enzyme Addition: Add the enzyme solution to all wells and incubate for a predetermined time at a specific temperature to allow for compound-enzyme interaction.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Data Acquisition: Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound is a chemical intermediate of significant value in the fields of agrochemical and pharmaceutical development. While its intrinsic biological activity is not extensively documented, its utility as a precursor for a wide array of biologically active molecules is clear. The synthetic versatility of this compound, coupled with the diverse biological activities of its derivatives, ensures its continued importance in research and development. This guide provides a foundational understanding of its properties, synthetic applications, and methodologies for the evaluation of its derivatives, serving as a valuable resource for scientists in the field.

References

- This compound | 149281-42-5 | Benchchem. (URL: )

- This compound - MySkinRecipes. (URL: )

- This compound - Chem-Impex. (URL: )

- 6-Methylnicotinamide | Endogenous Metabolite - MedchemExpress.com. (URL: )

- Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide - Journal of Chemical and Pharmaceutical Research. (URL: )

- This compound 149281-42-5 - TCI Chemicals. (URL: )

- Insecticidal active mixtures comprising carboxamide compound - Google P

Sources

A Guide to 6-Chloro-N-methoxy-N-methylnicotinamide: A Versatile Intermediate in Modern Synthesis

Abstract

This technical guide provides an in-depth analysis of 6-chloro-N-methoxy-N-methylnicotinamide, a pivotal synthetic intermediate in pharmaceutical and agrochemical research. As a specialized Weinreb-Nahm amide, this compound offers a reliable pathway for the synthesis of ketones by preventing the common issue of over-addition by organometallic reagents. This document will explore its synthesis, physicochemical properties, reaction mechanisms, and detailed experimental protocols, providing researchers and drug development professionals with a comprehensive resource for its effective application.

Introduction: The Strategic Importance of a Weinreb-Nahm Amide

This compound (CAS No. 149281-42-5) is a substituted pyridine derivative that has gained significant traction as a building block in organic synthesis.[1] Its primary value lies in its identity as a Weinreb-Nahm amide. This functional group, an N-methoxy-N-methylamide, provides a distinct advantage in carbon-carbon bond formation.[2]

Discovered by Steven M. Weinreb and Steven Nahm in 1981, this class of amides reacts with organolithium or Grignard reagents to form a stable tetrahedral intermediate.[2] This stability, conferred by chelation with the methoxy group, prevents the collapse of the intermediate and the subsequent second addition of the nucleophile—a common problem that plagues reactions with other acyl compounds, often leading to tertiary alcohols instead of the desired ketone.[2] Consequently, this compound is an exemplary acylating agent for the controlled synthesis of complex ketones, which are precursors to a wide array of bioactive molecules.[3][4] Its applications are prominent in the development of pharmaceuticals, particularly for neurological disorders, and in the agrochemical industry for creating novel herbicides and insecticides.[1][3][4][5]

Physicochemical Properties and Spectroscopic Characterization

Accurate characterization is fundamental to ensuring the purity and identity of the intermediate before its use in subsequent reactions.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 149281-42-5 | [1][6][7] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1][4][7] |

| Molecular Weight | 200.62 g/mol | [1][4][7] |

| Appearance | Colorless to light yellow clear liquid | [8] |

| Purity | >98.0% (GC) | [6][8] |

| Storage | Room temperature, recommended <15°C in a cool, dark place | [4][8] |

Analytical Characterization

Protocols for characterization should be rigorously followed to confirm structural integrity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential to confirm the positions of substituents and the integration of methyl/methoxy groups. Expected chemical shifts for methoxy protons are typically observed around 3.3–3.5 ppm, while the aromatic protons on the pyridine ring appear further downfield, between 7.5–8.5 ppm.[1]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to verify the molecular ion peak and characteristic fragmentation patterns, confirming the compound's elemental composition.[1]

-

High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase HPLC with UV detection (typically at λ = 254 nm) to ensure the material is free of isomers and starting materials, with a purity standard of >95% being common.[1]

Synthesis of this compound

The synthesis of this intermediate can be approached from different strategic points, primarily involving the sequence of chlorination and amidation. The most common pathway involves the conversion of a carboxylic acid to the corresponding Weinreb amide.

Synthetic Workflow Overview

The conversion of a carboxylic acid to a Weinreb amide can be achieved using various coupling agents. A robust and frequently used method employs a chlorinating agent like phosphorus oxychloride (POCl₃) to activate the carboxylic acid, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established methods for converting carboxylic acids to Weinreb amides using phosphorus oxychloride as an activator.[9]

Materials:

-

6-Chloronicotinic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (DIPEA, Hunig's base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-chloronicotinic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

-

Solvent Addition: Suspend the solids in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Base Addition: Cool the mixture to 0°C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise via the dropping funnel. Stir the mixture for 15 minutes at 0°C.

-

Activator Addition: Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise, ensuring the internal temperature remains below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford pure this compound.

Core Application: The Weinreb-Nahm Ketone Synthesis

The primary utility of this compound is its role in the Weinreb-Nahm ketone synthesis, which allows for the formation of a ketone from an acylating agent without the risk of over-addition.[2]

Mechanism of Action

The success of this reaction hinges on the formation of a stable six-membered chelated intermediate after the initial nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium). This chelation between the magnesium (or lithium) cation, the newly formed oxyanion, and the N-methoxy oxygen atom stabilizes the tetrahedral intermediate, preventing its collapse until an acidic workup is performed. This deliberate, controlled breakdown ensures the reaction stops at the ketone stage.

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Detailed Experimental Protocol: Synthesis of a 6-Chloropyridin-3-yl Ketone

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Add this compound (1.0 eq) to a dry, nitrogen-flushed flask and dissolve it in anhydrous THF.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Grignard Addition: Add the Grignard reagent (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: Stir the mixture at 0°C for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Acidification: Add 1 M HCl to dissolve the resulting magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude ketone by flash column chromatography or recrystallization.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification

The compound is classified as an irritant.[10][11][12]

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Precautionary Measures and First Aid

Adherence to standard safety protocols is mandatory.[10][11][12]

-

Handling : Always work in a well-ventilated area or a chemical fume hood.[10][13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11][13] Avoid inhalation of vapors or mists and prevent contact with skin and eyes.[10][13] Wash hands thoroughly after handling.[10][11]

-

First Aid (Skin Contact) : If skin contact occurs, immediately wash the affected area with plenty of soap and water.[10][11][13] Remove contaminated clothing and wash it before reuse.[10][13] If irritation persists, seek medical attention.[10][11]

-

First Aid (Eye Contact) : In case of eye contact, rinse cautiously with water for several minutes.[12] Remove contact lenses if present and easy to do. Continue rinsing.[12] If eye irritation persists, get medical advice/attention.[10][11]

-

Spills : Absorb spills with an inert, liquid-binding material (e.g., diatomite).[13] Decontaminate surfaces by scrubbing with alcohol and dispose of contaminated material according to local regulations.[13]

Conclusion

This compound stands out as a highly effective and reliable synthetic intermediate. Its role as a Weinreb-Nahm amide provides a controlled and high-yield pathway to ketones, circumventing the common pitfalls of over-addition associated with more reactive acylating agents. This guide has detailed its synthesis, characterization, mechanistic advantages, and safe handling, providing researchers with the necessary technical knowledge to leverage this versatile building block in the pursuit of novel pharmaceuticals and other advanced chemical entities.

References

-

This compound. MySkinRecipes. [Link]

-

5-chloro-6-methoxy-N-methylnicotinamide. PubChem. [Link]

-

Synthesis of 6-chloro-nicotinic acid N-methylamide. PrepChem.com. [Link]

-

Weinreb ketone synthesis. Wikipedia. [Link]

-

A FACILE ONE-POT SYNTHESIS OF WEINREB AMIDES FROM CARBOXYLIC ACIDS WITH POCL3. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

- 1. This compound | 149281-42-5 | Benchchem [benchchem.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [myskinrecipes.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Weinreb Amides [C-C Bond Formation] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 149281-42-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. This compound | 149281-42-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 12. echemi.com [echemi.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Synthesis and Utility of 6-chloro-N-methoxy-N-methylnicotinamide

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of the versatile chemical intermediate, 6-chloro-N-methoxy-N-methylnicotinamide. This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis. It details established synthetic protocols, analytical methodologies for structural verification, and explores the compound's role as a key building block in the creation of various biologically active molecules. The guide emphasizes the practical aspects of handling and utilizing this compound, drawing from established chemical principles and available technical data.

Introduction: Strategic Importance of this compound

This compound, identified by CAS number 149281-42-5, is a substituted pyridine derivative that has emerged as a significant intermediate in the synthesis of complex organic molecules. Its chemical structure, featuring a chlorinated pyridine ring and a Weinreb amide functionality, offers a unique combination of reactivity and stability, making it a valuable precursor in multi-step synthetic pathways.

The Weinreb amide group (N-methoxy-N-methylamide) is particularly noteworthy. Introduced in 1981 by Steven M. Weinreb and Steven Nahm, this functional group is renowned for its ability to react with organometallic reagents, such as Grignard or organolithium reagents, to form ketones without the common side reaction of over-addition to produce tertiary alcohols.[1] This controlled reactivity is a cornerstone of its utility in modern organic synthesis.

This guide will provide a detailed exploration of the synthetic routes to this compound, methods for its purification and characterization, and an overview of its documented applications in the pharmaceutical and agrochemical industries.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key data is summarized in the table below.

| Property | Value | Source |

| CAS Number | 149281-42-5 | [2] |

| Molecular Formula | C₈H₉ClN₂O₂ | [2] |

| Molecular Weight | 200.62 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Storage | Recommended storage at room temperature. For long-term stability, storage in airtight containers with desiccants at -20°C is advisable to prevent degradation via hydrolysis. | [2] |

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of production, and safety considerations. Two primary synthetic strategies are outlined below.

Route 1: Chlorination of Nicotinic Acid Followed by Amidation

This is a common and direct approach that begins with the commercially available 6-chloronicotinic acid. This method leverages the stability of the chlorinated pyridine ring while constructing the Weinreb amide.

Workflow for Route 1

Caption: Synthetic pathway starting from 6-chloronicotinic acid.

Step-by-Step Protocol:

-

Activation of 6-Chloronicotinic Acid: 6-Chloronicotinic acid is converted to its more reactive acid chloride derivative. A common method involves refluxing with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene. The excess chlorinating agent and solvent are typically removed under reduced pressure to yield crude 6-chloronicotinoyl chloride.

-

Weinreb Amide Formation: The crude 6-chloronicotinoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as triethylamine or pyridine, in an inert solvent like DCM. The base neutralizes the HCl generated during the reaction. The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: The reaction mixture is washed with water and brine to remove salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Route 2: Amidation of Nicotinic Acid Followed by Chlorination

An alternative strategy involves first forming the Weinreb amide of nicotinic acid and then introducing the chlorine atom at the 6-position of the pyridine ring.

Workflow for Route 2

Caption: Synthetic pathway involving late-stage chlorination.

Step-by-Step Protocol:

-

Synthesis of N-methoxy-N-methylnicotinamide: Nicotinic acid is coupled with N,O-dimethylhydroxylamine using a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine in an inert solvent such as DCM.[2]

-

Chlorination: The resulting N-methoxy-N-methylnicotinamide is then chlorinated. This can be achieved using a chlorinating agent like thionyl chloride (SOCl₂) in a suitable solvent. The reaction is typically carried out at a controlled temperature (e.g., 40°C) for several hours.[2]

-

Work-up and Purification: Similar to Route 1, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. Purification is typically achieved via column chromatography.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the pyridine ring and the methyl and methoxy groups of the Weinreb amide. Aromatic protons are expected to appear in the downfield region (typically ~7.5–8.5 ppm), while the methoxy protons usually resonate around 3.3–3.5 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, providing further structural confirmation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺).[2] The fragmentation pattern observed in the mass spectrum can also offer structural insights.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection (typically at 254 nm) can be used to separate the desired product from any starting materials, by-products, or other impurities.[2] Purity levels of >95% are typically required for use in subsequent synthetic steps.

Applications in Synthesis

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

Pharmaceutical Applications

This intermediate is frequently employed in the development of compounds targeting neurological disorders.[2] Its structure is a key component in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators.[4]

Exemplary Synthetic Application:

While specific, publicly disclosed drug synthesis pathways directly from this compound are proprietary, its utility can be illustrated through its role in the synthesis of analogous structures. For instance, various nicotinamide derivatives have been synthesized and investigated for their potential as fungicides, acting as succinate dehydrogenase inhibitors.[5][6] The synthesis of these compounds often involves the reaction of a chlorinated nicotinic acid derivative with an appropriate amine.

Agrochemical Applications

In the field of agrochemicals, this compound serves as a building block for the creation of novel pesticides and herbicides.[3] The pyridine moiety is a common scaffold in many commercial agrochemicals, and the chloro-substituent can be a key feature for biological activity or a handle for further chemical modification. Nicotinamide derivatives have been explored for their fungicidal and herbicidal properties.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique structural features, particularly the presence of a Weinreb amide on a chlorinated pyridine ring, provide a powerful tool for the construction of complex molecular architectures. This guide has provided an in-depth overview of its synthesis, characterization, and applications, with the aim of equipping researchers and drug development professionals with the necessary knowledge for its effective utilization in their synthetic endeavors. The continued exploration of this and similar intermediates will undoubtedly contribute to the discovery and development of new and improved pharmaceuticals and agrochemicals.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(1), 123. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Molecules, 28(1), 47. Retrieved from [Link]

-

MDPI. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Molecules, 30(22), 5678. Retrieved from [Link]

-

PubMed. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Molecules, 28(1), 47. Retrieved from [Link]

-

ACS Publications. (2021). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(30), 8380-8393. Retrieved from [Link]

-

ideXlab. (n.d.). Weinreb Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Derivative spectrophotometric determination of acetamiprid in the presence of 6-chloronicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 6-chloronicotinic acid.

- Google Patents. (n.d.). Preparation of nicotinamide.

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine. Retrieved from [Link]

-

MDPI. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

-

SIELC Technologies. (2018). 6-Chloronicotinic acid. Retrieved from [Link]

-

ResearchGate. (2022). synthesis of 6-chloro-9-methyl-/7-methoxyphenothiazines via smiles rearrangement. Retrieved from [Link]

-

ResearchGate. (2014). Synthetic Approaches to N‐Methoxy‐N‐methylamides. Retrieved from [Link]

-

YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. Retrieved from [Link]

-

Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2007). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of nicotinamide.

- Google Patents. (n.d.). Preparation of nicotinamide.

- Google Patents. (n.d.). Method for preparing nicotinamide.

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methylamine, N,N-dimethyl-. Retrieved from [Link]

- Google Patents. (n.d.). Processes for producing highly pure nicotinamide.

-

Semantic Scholar. (2011). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Retrieved from [Link]

-

SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. This compound | 149281-42-5 | Benchchem [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Spectroscopic Characterization of 6-chloro-N-methoxy-N-methylnicotinamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and spectral analysis of 6-chloro-N-methoxy-N-methylnicotinamide, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its preparation and detailed characterization. We will explore the rationale behind the synthetic strategy, provide step-by-step experimental protocols for its synthesis and spectroscopic analysis, and delve into the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimentally obtained spectra for this specific compound are not publicly available, this guide will utilize predictive data based on closely related analogs and established spectroscopic principles to provide a robust analytical framework.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₈H₉ClN₂O₂, Molecular Weight: 200.62 g/mol ) is a substituted pyridine derivative that has garnered interest as a versatile building block in organic synthesis.[1] Its utility stems from the presence of a Weinreb amide functional group, which serves as a stable and efficient precursor for the synthesis of ketones and aldehydes.[2][3] The chloro-substituted pyridine ring is a common motif in bioactive molecules, and the ability to further functionalize this core makes this compound a valuable intermediate in the discovery of new therapeutic agents and crop protection agents.[1]

This guide will provide a detailed roadmap for the synthesis of this compound and a thorough analysis of its expected spectral characteristics, empowering researchers to confidently prepare and identify this important synthetic intermediate.

Synthetic Approach: The Weinreb Amide Synthesis

The most logical and widely employed method for the synthesis of N-methoxy-N-methylamides is the Weinreb amide synthesis. This reaction typically involves the coupling of a carboxylic acid or its more reactive derivative, an acid chloride, with N,O-dimethylhydroxylamine.[2][3] This approach is favored due to its high yields and the stability of the resulting Weinreb amide to further nucleophilic attack, which prevents the over-addition often seen with other organometallic reagents.[1]

Rationale for the Synthetic Pathway

Our proposed synthesis commences with the commercially available 6-chloronicotinic acid. To facilitate the amidation, the carboxylic acid is first converted to the more reactive acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting 6-chloronicotinoyl chloride is then reacted in situ with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to yield the desired this compound.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol for Synthesis

Materials:

-

6-Chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Formation of 6-Chloronicotinoyl Chloride

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-chloronicotinic acid (1 equivalent) in toluene.

-

Carefully add thionyl chloride (2 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 6-chloronicotinoyl chloride is used directly in the next step.

Step 2: Synthesis of this compound

-

In a separate flame-dried round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath and slowly add pyridine (2.5 equivalents) dropwise.

-

Dissolve the crude 6-chloronicotinoyl chloride from Step 1 in DCM and add it dropwise to the cooled solution of N,O-dimethylhydroxylamine.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectral data and provide protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

3.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring, and two singlets in the aliphatic region for the N-methyl and N-methoxy protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chloro substituent, and the Weinreb amide group.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.6 - 8.8 | d | ~2.5 |

| H-4 | 7.9 - 8.1 | dd | ~8.0, ~2.5 |

| H-5 | 7.4 - 7.6 | d | ~8.0 |

| N-OCH₃ | 3.6 - 3.8 | s | - |

| N-CH₃ | 3.3 - 3.5 | s | - |

3.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum should display eight distinct signals, corresponding to the six carbons of the pyridine ring and the two carbons of the N-methoxy-N-methyl group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 168 |

| C-6 | 152 - 155 |

| C-2 | 148 - 150 |

| C-4 | 138 - 140 |

| C-3 | 130 - 133 |

| C-5 | 123 - 125 |

| N-OCH₃ | 60 - 63 |

| N-CH₃ | 33 - 36 |

3.1.3. Experimental Protocol for NMR Analysis

Caption: Standard workflow for NMR analysis of organic compounds.

-

Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is typically required.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

3.2.1. Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the Weinreb amide, C-N stretching, C-Cl stretching, and various vibrations of the pyridine ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Amide) | 1660 - 1680 | Strong |

| C=C, C=N (Aromatic) | 1550 - 1600 | Medium |

| C-N Stretch | 1350 - 1400 | Medium |

| C-O Stretch | 1000 - 1100 | Medium |

| C-Cl Stretch | 700 - 800 | Medium-Strong |

3.2.2. Experimental Protocol for IR Analysis

-

Sample Preparation: For a solid sample, a small amount can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. If the sample is an oil, a thin film can be cast between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr for a pellet) should be acquired and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through analysis of fragmentation patterns.

3.3.1. Predicted MS Data

High-resolution mass spectrometry (HRMS) is expected to provide a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.

| Ion | Predicted m/z |

| [M+H]⁺ (C₈H₁₀ClN₂O₂) | 201.0425 |

3.3.2. Fragmentation Pattern Analysis

The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for this molecule may include:

-

Loss of the methoxy group (-OCH₃)

-

Cleavage of the N-N bond

-

Loss of the entire N-methoxy-N-methyl group

-

Fragmentation of the pyridine ring

3.3.3. Experimental Protocol for MS Analysis

Caption: General workflow for mass spectrometry analysis.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Use a soft ionization technique such as electrospray ionization (ESI) to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement.

-

Tandem MS (MS/MS): To study fragmentation patterns, perform a tandem mass spectrometry experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and spectroscopic characterization of this compound. By following the detailed protocols and utilizing the predictive spectral data provided, researchers can confidently prepare, identify, and utilize this valuable synthetic intermediate in their research and development endeavors. The principles and methodologies described herein are broadly applicable to the characterization of other novel small molecules, providing a solid foundation for rigorous chemical analysis.

References

-

Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

-

Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Retrieved from [Link]

Sources

A Multi-Spectroscopic Approach to the Structural Elucidation of 6-chloro-N-methoxy-N-methylnicotinamide

An In-depth Technical Guide

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and development, ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow for the structural elucidation of 6-chloro-N-methoxy-N-methylnicotinamide, a key heterocyclic intermediate in the pharmaceutical and agrochemical industries.[1][2] By integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, HSQC, and HMBC), we present a self-validating system for structural confirmation. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the multi-faceted analytical strategy, embodying the principles of expertise and trustworthiness in chemical analysis.

Introduction: The Analytical Challenge

This compound (Molecular Formula: C₈H₉ClN₂O₂) is a substituted pyridine derivative of significant synthetic value.[1] It belongs to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides.[3] This functional group is prized in organic synthesis for its ability to react with organometallic reagents in a controlled manner to yield ketones or, upon reduction, aldehydes, thereby preventing the common problem of over-addition.[4] Given its role as a critical building block in the synthesis of complex bioactive molecules, including potential nicotinic receptor modulators for neurological disorders, absolute certainty of its structure is paramount.[5]

The analytical task is to confirm the precise arrangement of its constituent atoms: the substitution pattern on the pyridine ring (is the chlorine at position 6?), the integrity of the Weinreb amide moiety, and the connectivity between these two key fragments. This guide details the logical and systematic application of modern spectroscopic techniques to solve this structural puzzle.

The Analytical Strategy: An Integrated Spectroscopic Workflow

A robust structural elucidation is not reliant on a single technique but on the convergence of evidence from multiple, orthogonal methods. Each technique provides a unique piece of the puzzle, and together, they create a self-consistent and definitive structural proof. Our workflow is designed to move from broad, global information to fine, detailed connectivity.

-

Mass Spectrometry (MS): Establishes the molecular formula and confirms the presence of key elements through isotopic patterns.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Maps the complete carbon-hydrogen framework and establishes the precise connectivity between all atoms.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

3.1 Principle & Causality

HRMS is the first logical step as it provides the most fundamental piece of information: the elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can calculate a unique molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. Furthermore, mass spectrometry reveals the isotopic distribution of elements, which is a powerful diagnostic tool.

3.2 Key Finding: The Isotopic Signature of Chlorine

Nature has endowed chlorine with two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This approximate 3:1 ratio means that any molecule containing a single chlorine atom will exhibit two distinct molecular ion peaks in its mass spectrum: the M⁺ peak (containing ³⁵Cl) and an "M+2" peak (containing ³⁷Cl) that is two mass units heavier and approximately one-third the intensity of the M⁺ peak.[6][7][8] Observing this pattern is definitive proof of the presence of one chlorine atom in the molecule.[7]

3.3 Data Presentation: HRMS Results

| Parameter | Theoretical Value (C₈H₉³⁵ClN₂O₂) | Observed Value | Deviation (ppm) |

| Monoisotopic Mass [M+H]⁺ | 201.0425 | 201.0422 | -1.5 |

| [M+2+H]⁺ Peak Intensity | 32.5% of [M+H]⁺ | 32.1% | - |

3.4 Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve 0.1 mg of this compound in 1.0 mL of LC-MS grade acetonitrile/water (1:1) with 0.1% formic acid.

-

Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+).

-

Mass Range: Scan from m/z 50 to 500.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5 µL/min.

-

Calibration: Perform an external calibration immediately prior to the analysis using a standard calibrant solution to ensure mass accuracy.

-

Data Analysis: Process the resulting spectrum to determine the accurate mass of the protonated molecular ion [M+H]⁺ and calculate the relative intensity of the [M+2+H]⁺ isotopic peak.

Infrared (IR) Spectroscopy: Functional Group Identification

4.1 Principle & Causality

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Specific functional groups possess characteristic bonds that absorb infrared radiation at predictable wavenumbers, making IR an excellent and rapid tool for identifying which chemical "families" are present. For this molecule, we are primarily interested in confirming the Weinreb amide and the substituted aromatic ring.

4.2 Spectral Interpretation

The key diagnostic absorption is the amide carbonyl (C=O) stretch. In amides, this band is typically found between 1630-1680 cm⁻¹; its position is lower than that of esters or acid chlorides due to the resonance contribution from the nitrogen lone pair, which imparts more single-bond character to the C=O bond.[9][10] We also expect to see absorptions corresponding to the aromatic C=C bonds of the pyridine ring and the C-Cl bond. As a tertiary amide, there will be a notable absence of N-H stretching bands typically seen for primary or secondary amides around 3100-3500 cm⁻¹.[9]

4.3 Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium-Weak | Aromatic C-H Stretch |

| ~2940 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |

| ~1665 | Strong | C=O Stretch (Tertiary Weinreb Amide) |

| ~1580, ~1460 | Medium | Aromatic C=C Ring Stretch (Pyridine) |

| ~1100 | Medium | C-N Stretch |

| ~750 | Strong | C-Cl Stretch |

4.4 Experimental Protocol: FTIR-ATR Analysis

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place one drop of the neat liquid sample (or a few milligrams of the solid) directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Resolution: Set the spectral resolution to 4 cm⁻¹.

-

Data Processing: Perform ATR correction and baseline correction on the resulting spectrum. Identify and label the major absorption peaks.

NMR Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, count, and connectivity of every hydrogen and carbon atom.

5.1 ¹H NMR Analysis: The Proton Framework

The ¹H NMR spectrum reveals three distinct regions of interest:

-

Aromatic Region (δ 7.5-9.0 ppm): Protons on a pyridine ring are significantly deshielded due to the ring current and the electron-withdrawing effect of the nitrogen atom. Protons alpha to the nitrogen (at C2 and C6) are the most deshielded.[11]

-

N-Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.

-

N-Methyl Protons (δ ~3.4 ppm): A sharp singlet corresponding to the three protons of the -NCH₃ group.

The splitting patterns (multiplicity) in the aromatic region are crucial for determining the substitution pattern. For a 3,6-disubstituted pyridine ring, we expect to see three distinct aromatic protons with characteristic coupling constants (J-values).

5.2 ¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum will show all eight unique carbon atoms in the molecule. Key signals include the amide carbonyl carbon (δ ~168 ppm), the carbons of the pyridine ring (δ 120-155 ppm), and the two methyl carbons of the Weinreb amide (δ ~62 ppm for OCH₃ and δ ~34 ppm for NCH₃).

5.3 2D NMR: Unambiguous Connectivity

While 1D NMR suggests the pieces, 2D NMR proves how they are connected.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[11] It is the most reliable way to assign the protonated carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It allows us to "walk" across the molecule, connecting fragments and assigning non-protonated (quaternary) carbons.

Key HMBC Correlations for Structural Confirmation:

-

Connecting the Ring to the Amide: A correlation from the proton at H-2 or H-4 to the amide carbonyl carbon (C=O) definitively proves the amide is attached at the C-3 position of the pyridine ring.

-

Confirming the Weinreb Amide Structure: Correlations from both the N-methoxy protons (-OCH₃) and the N-methyl protons (-NCH₃) to the same amide carbonyl carbon (C=O) confirm the integrity of the N-methoxy-N-methylamide group.

-

Confirming the Substitution Pattern: Long-range correlations between the remaining aromatic protons will confirm their relative positions (e.g., H-4 correlates to C-6, the chlorinated carbon).

5.4 Data Presentation: Comprehensive NMR Assignments

(Solvent: CDCl₃, Frequency: 500 MHz for ¹H, 125 MHz for ¹³C)

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Key HMBC Correlations (from ¹H to ¹³C) |

| 2 | 151.2 | 8.85 | d | 2.5 | C-4, C-6, C=O |

| 3 | 134.5 | - | - | - | - |

| 4 | 139.0 | 8.05 | dd | 8.5, 2.5 | C-2, C-5, C-6 |

| 5 | 124.1 | 7.40 | d | 8.5 | C-3, C-4, C-6 |

| 6 | 153.0 | - | - | - | - |

| C=O | 168.1 | - | - | - | - |

| N-CH₃ | 34.2 | 3.38 | s | - | C=O |

| O-CH₃ | 61.8 | 3.82 | s | - | C=O |

5.5 Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set spectral width to ~16 ppm, acquisition time to ~2 seconds, and relaxation delay to 2 seconds.

-

Perform 8-16 scans for adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set spectral width to ~240 ppm, with a relaxation delay of 2 seconds.

-